Cas no 1644-76-4 (6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)

6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine is a purine derivative with significant utility in medicinal chemistry and pharmaceutical research. Its structure, featuring a chloro group at the 6-position and a trifluoromethyl group at the 2-position, enhances reactivity and stability, making it a valuable intermediate in the synthesis of bioactive compounds. The methyl substitution at the 9-position further modulates its electronic properties, facilitating selective functionalization. This compound is particularly useful in the development of nucleoside analogs and enzyme inhibitors, where its trifluoromethyl group can improve binding affinity and metabolic stability. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine structure
1644-76-4 structure
Product Name:6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine
CAS No:1644-76-4
MF:C7H4ClF3N4
MW:236.581669807434
CID:231612
PubChem ID:248525
Update Time:2025-10-05

6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine
    • 6-chloro-9-methyl-2-(trifluoromethyl)purine
    • 6-chloro-9-methyl-2-trifluoromethyl-9H-purine
    • AC1L6MJB
    • AC1Q4K26
    • AR-1H1394
    • CTK4D1831
    • NSC65745
    • LWTNWXVWAMZYET-UHFFFAOYSA-N
    • NSC-65745
    • 1644-76-4
    • DTXSID30289942
    • SCHEMBL8510719
    • AKOS000320388
    • Inchi: 1S/C7H4ClF3N4/c1-15-2-12-3-4(8)13-6(7(9,10)11)14-5(3)15/h2H,1H3
    • InChI Key: LWTNWXVWAMZYET-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC(C(F)(F)F)=N1)N(C)C=N2

Computed Properties

  • Exact Mass: 236.00782
  • Monoisotopic Mass: 236.008
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • Density: 1.74
  • Boiling Point: 192°C at 760 mmHg
  • Flash Point: 69.9°C
  • Refractive Index: 1.615
  • PSA: 43.6
  • LogP: 2.03550

6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A449040517-1g
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine
1644-76-4 95%
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927.50 USD 2021-06-15
Chemenu
CM109865-1g
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine
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Chemenu
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6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine
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$*** 2023-03-30

Additional information on 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine

6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine (CAS 1644-76-4): A Versatile Purine Derivative with Broad Applications

6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine (CAS 1644-76-4) is a purine derivative that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique trifluoromethyl and chloro substitutions, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular formula is C7H4ClF3N4, and it exhibits a molecular weight of 236.58 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, making it a valuable building block in drug design.

The 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine structure is particularly notable for its role in medicinal chemistry. Researchers have explored its potential in developing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The compound's ability to modulate enzymatic activity makes it a focal point in drug discovery projects. Additionally, its purine scaffold is a common motif in nucleoside analogs, which are widely used in antiviral and anticancer therapies.

Recent advancements in synthetic chemistry have highlighted the importance of 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine as a versatile intermediate. Its chloro and trifluoromethyl groups allow for further functionalization, enabling the creation of diverse chemical libraries. This adaptability is crucial for high-throughput screening in pharmaceutical research, where rapid identification of lead compounds is essential.

In the context of green chemistry, the synthesis of 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine has been optimized to reduce environmental impact. Researchers are increasingly focusing on sustainable methods, such as catalytic processes and solvent-free reactions, to produce this compound efficiently. These innovations align with the growing demand for eco-friendly chemical synthesis in the industry.

The market demand for 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine has surged due to its applications in biotechnology and material science. Its incorporation into polymers and coatings has shown promise in enhancing material properties, such as thermal stability and chemical resistance. Furthermore, its role in bioimaging and diagnostic agents underscores its versatility beyond traditional pharmaceutical uses.

One of the most frequently asked questions about 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine pertains to its safety profile. While it is not classified as a hazardous substance, proper handling and storage are recommended to ensure workplace safety. Researchers often inquire about its solubility and stability under various conditions, which are critical for experimental design. The compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol, but its stability in aqueous solutions may vary.

The future prospects of 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine are bright, with ongoing studies exploring its potential in personalized medicine and targeted therapy. As the pharmaceutical industry shifts toward precision medicine, the demand for specialized intermediates like this purine derivative is expected to grow. Its compatibility with combinatorial chemistry techniques further enhances its appeal for drug development pipelines.

In summary, 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine (CAS 1644-76-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique chemical properties, coupled with its broad applicability, make it a valuable asset in research and development. Whether in drug discovery, material science, or sustainable chemistry, this purine derivative continues to inspire innovation and drive progress in the chemical sciences.

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